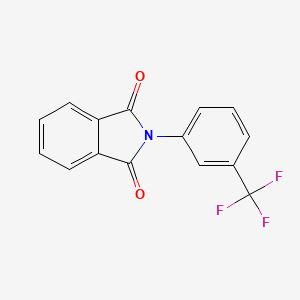

![molecular formula C7H7NO3 B6334112 2-[(1Z)-2-Nitroprop-1-en-1-yl]furan CAS No. 181211-42-7](/img/structure/B6334112.png)

2-[(1Z)-2-Nitroprop-1-en-1-yl]furan

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

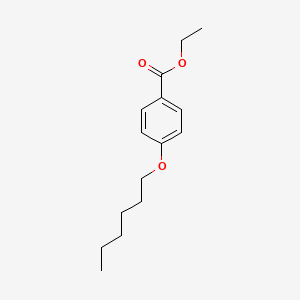

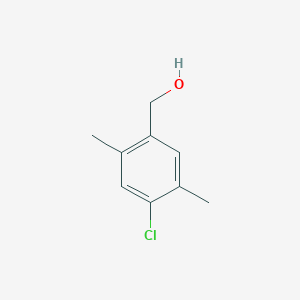

“2-[(1Z)-2-Nitroprop-1-en-1-yl]furan” is a chemical compound with the molecular formula C7H7NO3 . It has a molecular weight of 153.14 .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen atom . The compound also contains a nitropropenyl group attached to the furan ring .科学的研究の応用

Photophysical Properties and Solvatochromic Effects

The study of solvent polarity on photophysical properties of chalcone derivatives, including compounds structurally related to 2-[(1Z)-2-Nitroprop-1-en-1-yl]furan, has shown significant insights into their behavior in different solvents. These compounds exhibit bathochromic shifts (red shifts) in their absorption and fluorescence spectra when transitioning from non-polar to polar solvents due to intramolecular charge transfer interactions. Such shifts suggest a large difference in dipole moment between ground and excited states, indicating these molecules are more stabilized in their singlet excited state than in the ground state. This property is crucial for applications in materials science and photovoltaic devices, where understanding solvent effects on photophysical properties can guide the design of more efficient systems (Kumari, Varghese, George, & Sudhakar, 2017).

Synthesis of Furan Derivatives

The synthesis of 2,5-disubstituted furan derivatives from functionalized nitroalkanes through a two-step sequence involving Amberlyst A21- and Amberlyst 15-catalyzed processes highlights the versatility of furan compounds in chemical synthesis. This method has been successfully applied to the total synthesis of pharmaceutical targets such as 1-benzyl-3-(5'-hydroxymethyl-2'-furyl)-indazole (YC-1), demonstrating the relevance of furan derivatives in developing therapeutic agents and their potential in drug synthesis and design (Palmieri, Gabrielli, & Ballini, 2010).

Electron Attachment Studies and Radiosensitizer Applications

Electron attachment studies on 2-nitrofuran, a compound related to the subject molecule, provide valuable insights into its potential as a radiosensitizer for cancer radiotherapy. These studies reveal that low-energy electrons effectively decompose the molecule, generating various fragment anions. This behavior is crucial for understanding the molecular mechanisms through which nitrofuran derivatives might enhance the efficacy of radiation therapy by sensitizing tumor cells to radiation-induced damage (Saqib, Arthur‐Baidoo, Ončák, & Denifl, 2020).

Advanced Materials and Electronic Applications

The synthesis and characterization of furan-based electronic materials for potential applications in LEDs and solar cells showcase another dimension of the scientific applications of furan derivatives. Two novel chalcone derivatives synthesized and characterized for their mechanical hardness, thermal stability, optical transmittance, and photoluminescence properties underline the potential of furan compounds in the development of new materials for electronic and photovoltaic applications (Davanagere & Jayarama, 2019).

作用機序

Target of Action

2-[(1Z)-2-Nitroprop-1-en-1-yl]furan, commonly referred to as Nitrofuran, is a chemical compound that has generated significant attention in the scientific community due to its remarkable therapeutic efficacy . It has been employed as a medicine in a number of distinct disease areas . The primary targets of Nitrofuran are bacterial strains .

Mode of Action

Nitrofuran exhibits a wide range of advantageous biological and pharmacological characteristics . It interacts with its bacterial targets, leading to changes that result in the inhibition of bacterial growth

特性

IUPAC Name |

2-[(Z)-2-nitroprop-1-enyl]furan |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO3/c1-6(8(9)10)5-7-3-2-4-11-7/h2-5H,1H3/b6-5- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJQJRPWHHXBVQO-WAYWQWQTSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC1=CC=CO1)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C/C1=CC=CO1)/[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33322-20-2 |

Source

|

| Record name | 2-(2-Nitro-1-propenyl)furan | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033322202 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Furan, 2-(2-nitro-1-propenyl)- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35560 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![tert-Butyl (3R,5S)-3-[(tert-butyldimethylsilyl)oxy]-5-hydroxypiperidine-1-carboxylate](/img/structure/B6334046.png)

![5-(4-[(tert-Butoxycarbonyl)amino]piperidin-1-yl)pyridine-3-boronic acid pinacol ester](/img/structure/B6334051.png)